molecular formula C6H6N4O B13108545 5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine CAS No. 820250-52-0

5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine

Katalognummer: B13108545
CAS-Nummer: 820250-52-0
Molekulargewicht: 150.14 g/mol
InChI-Schlüssel: WVNQOIVVCCIIJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes a fused ring system containing nitrogen and oxygen atoms. The presence of these heteroatoms imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the condensation of α-dicarbonyl compounds with 3,4-diamino[1,2,5]oxadiazole. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Another common method involves the ring closure of 1,2-dioximes to form the oxadiazole ring system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine has a wide range of applications in scientific research, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to its specific ring structure and the presence of methyl groups at positions 5 and 6. This structural configuration imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields .

Eigenschaften

CAS-Nummer

820250-52-0

Molekularformel

C6H6N4O

Molekulargewicht

150.14 g/mol

IUPAC-Name

5,6-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C6H6N4O/c1-3-4(2)8-6-5(7-3)9-11-10-6/h1-2H3

InChI-Schlüssel

WVNQOIVVCCIIJR-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=NON=C2N=C1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.